molecular formula C7H12N2O2 B13514116 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid

2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B13514116
M. Wt: 156.18 g/mol
InChI Key: KOEFHKGLOSSXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diazabicyclo[222]octane-1-carboxylic acid is a bicyclic organic compound known for its unique structure and versatile applications in various fields of science This compound is characterized by its bicyclic framework, which includes two nitrogen atoms and a carboxylic acid group It is a derivative of 1,4-diazabicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with suitable carboxylating agents. One common method is the reaction of DABCO with carbon dioxide under high pressure and temperature conditions. This reaction results in the formation of the carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production. The compound is typically purified through recrystallization or distillation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted bicyclic compounds.

Scientific Research Applications

2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid involves its ability to act as a nucleophilic catalyst. The nitrogen atoms in the bicyclic structure can donate electron pairs, facilitating various chemical transformations. This nucleophilicity makes it an effective catalyst in reactions such as the Baylis-Hillman reaction and other coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of both nitrogen atoms and a carboxylic acid group in its structure. This combination imparts distinct reactivity and catalytic properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid

InChI

InChI=1S/C7H12N2O2/c10-6(11)7-2-1-5(3-9-7)8-4-7/h5,8-9H,1-4H2,(H,10,11)

InChI Key

KOEFHKGLOSSXTB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1CN2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.